methyl N-(2-hydroxyphenyl)carbamate
CAS No.: 40783-78-6
Cat. No.: VC21472631
Molecular Formula: C8H9NO3
Molecular Weight: 167.16g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40783-78-6 |
|---|---|
| Molecular Formula | C8H9NO3 |
| Molecular Weight | 167.16g/mol |
| IUPAC Name | methyl N-(2-hydroxyphenyl)carbamate |
| Standard InChI | InChI=1S/C8H9NO3/c1-12-8(11)9-6-4-2-3-5-7(6)10/h2-5,10H,1H3,(H,9,11) |
| Standard InChI Key | SWVPURTXCYPXDZ-UHFFFAOYSA-N |
| SMILES | COC(=O)NC1=CC=CC=C1O |
| Canonical SMILES | COC(=O)NC1=CC=CC=C1O |
Introduction
Structure and Physical Properties
Molecular Structure
Methyl N-(2-hydroxyphenyl)carbamate consists of a 2-hydroxyphenyl group attached to a nitrogen atom, which is part of a carbamate functional group. The carbamate group contains a carbonyl (C=O) bonded to both an oxygen (which connects to a methyl group) and a nitrogen (which connects to the aromatic ring). The 2-hydroxyphenyl portion has a hydroxyl group ortho to the nitrogen attachment point on the benzene ring. This structure can be represented by the SMILES notation COC(=O)NC1=CC=CC=C1O .
The three-dimensional structure of the molecule is influenced by intramolecular hydrogen bonding between the hydroxyl group and either the carbamate nitrogen or carbonyl oxygen, depending on the specific conformational state. This internal hydrogen bonding can influence the compound's physical properties and reactivity.
Chemical Identifiers and Properties
Table 1: Chemical Identifiers of Methyl N-(2-hydroxyphenyl)carbamate
| Identifier Type | Value |
|---|---|
| PubChem CID | 819280 |
| IUPAC Name | methyl N-(2-hydroxyphenyl)carbamate |
| CAS Registry Number | 40783-78-6 |
| InChI | InChI=1S/C8H9NO3/c1-12-8(11)9-6-4-2-3-5-7(6)10/h2-5,10H,1H3,(H,9,11) |
| InChIKey | SWVPURTXCYPXDZ-UHFFFAOYSA-N |
| Molecular Formula | C8H9NO3 |
Table 2: Physical and Chemical Properties of Methyl N-(2-hydroxyphenyl)carbamate
The compound's moderate XLogP3 value of 1.1 indicates a balanced lipophilic-hydrophilic character, suggesting moderate solubility in both polar and non-polar solvents. The presence of two hydrogen bond donors (N-H and O-H) and three hydrogen bond acceptors (two oxygens in the carbamate group and one phenolic oxygen) enables the compound to participate in various intermolecular interactions, potentially influencing its crystalline structure and solubility properties.
Chemical Behavior and Reactions
Hydrolysis Reactions
Like other carbamates, methyl N-(2-hydroxyphenyl)carbamate can undergo hydrolysis reactions under both acidic and basic conditions. In basic hydrolysis, the methyl ester portion of the carbamate is cleaved, leading to the formation of an N-(2-hydroxyphenyl)carbamic acid intermediate, which can further decompose to form 2-aminophenol (2-hydroxyphenyl amine) and carbon dioxide . The general hydrolysis reaction pathway follows:
The hydrolysis reactions are particularly significant in biological systems, where carbamates are metabolized through these pathways. The rate of hydrolysis can be influenced by pH, temperature, and the presence of catalysts such as enzymes .
Oxidation and Metabolic Transformations
Biological systems can metabolize carbamates through several pathways. For methyl N-(2-hydroxyphenyl)carbamate, potential metabolic transformations include:
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N-hydroxylation to form N-hydroxymethyl derivatives
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Oxidation of the aromatic ring to form additional hydroxylated metabolites
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Conjugation reactions with endogenous molecules such as glucuronic acid or sulfate
Research on related carbamates indicates that these compounds undergo similar biotransformation pathways across different biological systems, including animals, plants, and insects . The specific metabolic fate of methyl N-(2-hydroxyphenyl)carbamate would depend on the biological system and conditions under which the compound is processed.
Hydrogen Bonding Capabilities
Synthesis Methods
General Synthetic Approaches
While the search results don't provide specific synthesis methods for methyl N-(2-hydroxyphenyl)carbamate, general synthetic approaches for carbamates can be applied to this compound. One common approach involves the reaction of an appropriate amine (in this case, 2-aminophenol) with methyl chloroformate:
This reaction typically requires basic conditions to neutralize the HCl produced during the reaction. Bases such as triethylamine, pyridine, or inorganic bases like sodium hydroxide or potassium carbonate may be used.
Related Synthetic Methods
Information from a patent related to the synthesis of N-hydroxyl-N-2-methyl phenyl carbamate provides insights into potential synthetic routes for similar compounds. The patent describes a one-pot reaction involving reduction and acylation steps starting from ortho-nitrotoluene and methyl chloroformate . While this specific method is for a different but structurally related compound, similar principles could be applied to synthesize methyl N-(2-hydroxyphenyl)carbamate, potentially starting from 2-nitrophenol instead of ortho-nitrotoluene.
The patent mentions that their method achieves good product quality, high yield (up to 79%), and meets green chemistry requirements by reducing waste discharge and shortening the reaction cycle . These principles would be valuable in developing an efficient synthesis for methyl N-(2-hydroxyphenyl)carbamate.
Structural Comparisons with Related Compounds
Comparison with Similar Carbamates
Table 3: Comparison of Methyl N-(2-hydroxyphenyl)carbamate with Related Compounds
The presence of different substituents on the phenyl ring or modifications to the carbamate group can significantly affect the compound's properties, including solubility, reactivity, and biological activity. For instance, the chloro group in methyl N-(4-chlorophenyl)carbamate contributes to different electronic properties compared to the hydroxyl group in methyl N-(2-hydroxyphenyl)carbamate.
Structural Features Influencing Properties
The ortho-hydroxyl group in methyl N-(2-hydroxyphenyl)carbamate creates a unique environment due to its proximity to the carbamate nitrogen. This can lead to:
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Intramolecular hydrogen bonding between the hydroxyl group and the carbamate carbonyl or nitrogen
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Enhanced reactivity in certain chemical transformations due to neighboring group participation
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Specific conformational preferences that may influence crystal packing and physical properties
These structural features distinguish methyl N-(2-hydroxyphenyl)carbamate from other carbamates and may confer unique chemical and potentially biological properties.
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